molecular formula C8H10N2O2 B1339633 Methyl N-(4-methylpyridin-3-yl)carbamate CAS No. 694495-63-1

Methyl N-(4-methylpyridin-3-yl)carbamate

Cat. No.: B1339633
CAS No.: 694495-63-1
M. Wt: 166.18 g/mol
InChI Key: FTEFYIXMXZZAGN-UHFFFAOYSA-N
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Description

Methyl N-(4-methylpyridin-3-yl)carbamate is an organic compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . It is a derivative of pyridine and carbamate, characterized by the presence of a methyl group attached to the nitrogen atom of the carbamate and the 4-methylpyridin-3-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing methyl N-(4-methylpyridin-3-yl)carbamate involves the reaction of 4-methylpyridine-3-amine with dimethyl carbonate in the presence of potassium t-butoxide. The reaction is typically carried out at a temperature of 10-15°C and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process mentioned above can be scaled up for industrial applications, with appropriate adjustments to reaction conditions and equipment to ensure safety and efficiency.

Chemical Reactions Analysis

Hydrogenation of the Pyridine Ring

Methyl N-(4-methylpyridin-3-yl)carbamate undergoes catalytic hydrogenation under non-traditional conditions using samarium iodide (SmI₂) and water as a hydrogen source. This reaction reduces the pyridine ring to a piperidine derivative, yielding cis-(4-methylpiperidin-3-yl)methyl carbamate , a key intermediate in pharmaceutical synthesis .

Reaction Conditions :

  • Reagents : SmI₂ (6–6.2 equiv), purified water
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 20–25°C
  • Time : 1–2 hours

Key Observations :

  • The reaction proceeds via radical intermediates generated by SmI₂.
  • The product is isolated after acid quenching (2 M HCl), extraction with ethyl acetate, and pH adjustment (>12 with NaOH) .

Directed Ortho Metalation and Functionalization

The carbamate group directs lithiation at the ortho position of the pyridine ring. For example, treatment with n-butyllithium (n-BuLi) and *N,N,N',N'-*tetramethylethylenediamine (TMEDA) enables functionalization at the C4 position of the pyridine ring .

Reaction Pathway :

  • Lithiation :
    • Reagents : n-BuLi (2.5 M in hexanes), TMEDA
    • Conditions : –78°C in THF
  • Electrophilic Quenching :
    • Electrophiles : CO₂ (to form carboxylic acids) or I₂ (to introduce iodine) .

Example :

StepReagents/ConditionsProductYield
Lithiationn-BuLi, TMEDA, THF, –78°CLithiated intermediate
CO₂ QuenchingCO₂ gas, –78°C → rt5-(Methoxycarbonyl)amino-4-methylpicolinic acid69% (analogous system)

Hydrolysis of the Carbamate Group

The carbamate moiety is hydrolyzed under acidic or basic conditions to regenerate the parent amine, 3-amino-4-methylpyridine .

Conditions :

  • Acidic Hydrolysis : HCl (concentrated), reflux in dioxane .
  • Basic Hydrolysis : NaOH (2 M), aqueous ethanol, 40–45°C .

Mechanism :

  • Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.
  • Basic conditions deprotonate water, generating hydroxide ions for nucleophilic cleavage.

Participation in Multi-Step Syntheses

This compound serves as a precursor in the synthesis of pharmaceuticals like tofacitinib and imatinib . Key steps include:

  • Reductive Amination : Reaction with ketones (e.g., 1-benzyl-4-methyl-3-ketopiperidine) and NaBH(OAc)₃ to form piperidine derivatives .
  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids in the presence of Pd catalysts .

Example :

ReactionReagents/ConditionsProductYield
Reductive AminationNaBH(OAc)₃, glacial acetic acid, 0°C(3R,4R)-1-Benzyl-4-methyl-3-methylaminopiperidine83–85%

Stability and Compatibility

  • Thermal Stability : Stable at temperatures up to 200°C (based on analogous carbamates) .
  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives incorporating the pyridine moiety have shown significant inhibitory effects against various human cancer cell lines, including lung (A549), liver (HepG2), and breast (MCF-7) cancers. The presence of nitrogen-containing structures, such as piperidine and pyridine rings, has been linked to enhanced anti-proliferative activity .

Key Findings:

  • Compounds with specific substitutions on the pyridine ring exhibited IC50 values less than 20 μM against cancer cell lines.
  • The introduction of methyl groups at strategic positions significantly increased the compounds' efficacy.

Herbicidal Properties

Methyl N-(4-methylpyridin-3-yl)carbamate derivatives have also been evaluated for their herbicidal activities. Research indicates that certain analogs demonstrate effective control over weed species while minimizing phytotoxicity to crops like rice. The mechanism of action is believed to involve the inhibition of cytochrome P450-dependent enzymes critical for plant growth .

Herbicidal Efficacy:

  • Structural modifications of the compound led to improved selectivity and efficacy against specific weed species.
  • Some derivatives showed promising results in field trials, indicating their potential as new herbicides in agricultural practices.

Synthesis and Evaluation of Derivatives

A study published in Pesticide Science documented the synthesis of various aryl(4-substituted pyridin-3-yl)methyl carbamates and assessed their herbicidal activities. The research found that specific combinations of substituents on the pyridine ring significantly influenced herbicidal effectiveness without harming rice plants .

Anticancer Compound Development

In another case, researchers synthesized a series of carbamate derivatives based on this compound and tested them against cancer cell lines using the MTT assay. The results demonstrated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in HepG2 cells, showcasing their potential as anticancer agents .

Mechanism of Action

The mechanism of action of methyl N-(4-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(3-pyridyl)carbamate
  • Methyl N-(4-pyridyl)carbamate
  • Ethyl N-(4-methylpyridin-3-yl)carbamate

Uniqueness

Methyl N-(4-methylpyridin-3-yl)carbamate is unique due to the presence of the 4-methyl group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural feature can result in different pharmacological and chemical properties compared to its analogs .

Biological Activity

Methyl N-(4-methylpyridin-3-yl)carbamate is an organic compound with significant biological activity, primarily attributed to its structural features, including the pyridine moiety. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C10_{10}H12_{12}N2_{2}O2_{2}
  • Molecular Weight : Approximately 166.18 g/mol

The compound features a carbamate functional group attached to a 4-methylpyridine ring, enhancing its solubility and reactivity in biological systems. Its synthesis can be achieved through various methods, including the reaction of 4-methylpyridine with methyl chloroformate.

The biological activity of this compound is primarily due to its ability to interact with specific enzymes and proteins. It acts as an enzyme inhibitor, binding to active sites and blocking enzymatic activity. This inhibition can significantly impact various biochemical pathways, making it a candidate for therapeutic applications.

Enzyme Inhibition Studies

Research has shown that this compound exhibits inhibitory effects on several enzymes:

  • Fatty Acid Amide Hydrolase (FAAH) : It has been noted for its potential in modulating FAAH activity, which is crucial in regulating endocannabinoid levels in the body. Compounds with similar structures have been reported to possess IC50_{50} values ranging from 4 μM to 7.3 μM for FAAH inhibition .
  • Butyrylcholinesterase (BuChE) : Some derivatives have shown moderate inhibition of BuChE, which is relevant for neurological disorders .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Description
Enzyme Inhibition Inhibits FAAH and BuChE; potential implications for pain management and cognition.
Neuroprotective Effects Demonstrates protective activity in neuronal models, potentially useful in neurodegenerative diseases .
Antimicrobial Properties Investigated as a building block for compounds targeting bacterial infections.

Case Studies

  • Neuroprotective Activity : A study demonstrated that carbamate derivatives similar to this compound exhibited neuroprotective effects by upregulating anti-apoptotic proteins like Bcl-2 in human iPSC-derived neurons. This suggests potential applications in treating neurodegenerative diseases .
  • Enzyme Interaction Studies : Molecular docking simulations indicated that this compound binds effectively to specific protein targets involved in disease pathways. Experimental validation is ongoing to confirm these interactions.
  • Agricultural Applications : The compound has been evaluated for herbicidal activity against various weeds, indicating its potential use in agrochemicals .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl N-(4-methylpyridin-3-yl)carbamate, and how can reaction parameters be optimized?

  • Methodology : The synthesis typically involves coupling a pyridine derivative with a carbamate precursor. For example, nucleophilic substitution or condensation reactions between 4-methylpyridin-3-amine and methyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous THF) are common. Optimization includes controlling stoichiometry, temperature (e.g., 0–25°C), and solvent polarity to minimize side reactions. Evidence from similar carbamate syntheses (e.g., phenyl carbamates) highlights the importance of protecting groups and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm the carbamate moiety (e.g., carbonyl resonance at ~155 ppm) and pyridine ring protons (e.g., aromatic signals between 7–8 ppm). Coupling constants can validate substituent positions .
  • IR : Stretching frequencies for C=O (~1700 cm1^{-1}) and N-H (~3300 cm1^{-1}) confirm functional groups.
  • HPLC/MS : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity, while high-resolution mass spectrometry verifies molecular weight .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Methodology : Stability studies under varying pH, temperature, and light exposure are essential. For instance, storing the compound in amber vials at -20°C in anhydrous DMSO or ethanol prevents hydrolysis. Accelerated degradation studies (e.g., 40°C/75% humidity) coupled with HPLC monitoring can identify decomposition products .

Advanced Research Questions

Q. What computational strategies can predict the reactivity or intermolecular interactions of this compound in biological systems?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals, to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins, while Molecular Dynamics (MD) simulations evaluate stability in aqueous or lipid environments .

Q. How can crystallographic data discrepancies be resolved during structural determination of this compound derivatives?

  • Methodology : Use SHELX programs (e.g., SHELXL for refinement) to iteratively adjust parameters like thermal displacement factors and occupancy. Twinning or disorder in crystals may require alternative space group assignments or constraints. Cross-validation with spectroscopic data (e.g., comparing predicted vs. observed bond lengths) resolves ambiguities .

Q. What mechanistic insights explain the regioselectivity observed in derivatization reactions of this compound?

  • Methodology : Kinetic studies (e.g., varying reaction time/temperature) and isotopic labeling (e.g., 15^{15}N) track intermediate formation. For electrophilic substitutions on the pyridine ring, steric and electronic effects (e.g., methyl group directing) are analyzed via Hammett plots or computational electrostatic potential maps .

Q. Data Analysis & Troubleshooting

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodology : Re-evaluate solvent purity and compound hydration state. Use Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces. Co-solvency systems (e.g., DMSO/water mixtures) or surfactants (e.g., Tween-80) may enhance solubility for biological assays .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

  • Methodology : Scale-up requires precise control of mixing efficiency (e.g., using microreactors) and in-line monitoring (e.g., FTIR or Raman spectroscopy). Fractional crystallization or flash chromatography (e.g., silica gel, ethyl acetate/hexane) isolates the pure product. Process Analytical Technology (PAT) tools optimize real-time adjustments .

Properties

IUPAC Name

methyl N-(4-methylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEFYIXMXZZAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470362
Record name Methyl N-(4-methylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694495-63-1
Record name Methyl N-(4-methylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The synthesis was carried out by charging 2 grams (1 equiv., 18.5 mmol) 4-Methyl-pyridin-3-ylamine to a solution of 6.55 grams potassium t-butoxide (3 equiv., 55.5 mmol) in 10 ml THF (6.66 euiv., 123 mmol) at 0° C. Upon anion formation, 2.34 ml dimethyl carbonate (1.5 equiv., 27.7 mmol) were charged to the reaction at a rate so that the temperature stayed below 0° C. The reaction was complete within 30 minutes and the red slurry was quenched with 50 ml water (25 volumes) and extracted in 50 ml ethyl acetate (25 volumes). The aqueous layer was extracted with 50 ml ethyl acetate (25 volumes) and then the orange organic layers were concentrated to an orange solid. NMR data showed that t-butanol existed in the product so the solids were slurried in 10 ml toluene (5 volumes) and then concentrated to dryness. This operation was performed three times in order to give very clean light orange solids. (89% yield). 1H NMR: δ8.90 (1 H, brs), 8.28 (1 H, d, J=4.8), 7.16-7.14 (1 H, m), 6.54 (1 H, brs), 3.80 (3 H, s), 2.29 (3 H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
2.34 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of potassium tert-butoxide (32.8 g, 277 mmol) in THF (250 mL) at 0° C. was treated with 3-amino-4-methylpyridine (10.0 g, 92.5 mmol) and the resulting mixture stirred for 30 minutes before dimethyl carbonate (11.7 mL, 139 mmol) was added. The mixture was stirred for 30 minutes then quenched with water and extracted with ethyl acetate. The combined organic phases were washed with brine then dried over sodium sulfate and concentrated under vacuum. The resulting residue was purified by column chromatography on silica gel (DCM) then triturated with diethyl ether to afford 9.42 g (62%) of (4-methyl-pyridin-3-yl)-carbamic acid methyl ester. LCMS (Method B, ESI): RT=0.40 min, m+H=167.4; 1H NMR (400 MHz, CDCl3) δ: 8.86 (s, 1H), 8.28 (d, 1H), 7.12-7.12 (m, 1H), 6.45 (s, 1H), 3.80 (s, 3H), 2.28 (s, 3H).
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Potassium tert-butoxide (10.3 g, 92.5 mmol) in tetrahydrofuran (25 mL) was stirred at 23 to 27° C. for 30 minutes, and dimethyl carbonate (4.67 mL, 55.5 mmol) was added while the temperature was kept at 35° C. or below. To the reaction mixture, 3-amino-4-methylpyridine (5.00 g, 46.2 mmol) in tetrahydrofuran (40 mL) stirred at 32 to 38° C. for 90 minutes was added dropwise at 20 to 35° C. over 2 hours with stirring. The resulting reaction mixture was cooled to 15 to 20° C., stirred with water (25 mL) at 25° C. or below for 1 hour and extracted with tetrahydrofuran. The organic layer was azeotropically distilled with toluene under reduced pressure to a volume of about 50 mL and stirred at 23 to 27° C. for one day. The precipitated solid was collected by filtration, washed with toluene and dried under reduced pressure to give the title compound as a brown solid (6.77 g, yield 88%).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.67 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Yield
88%

Synthesis routes and methods IV

Procedure details

At about 0° C., potassium tert-butoxide (47 g, 420 mmol, 3.00 equiv.) was added in several batches to a solution of 4-methylpyridin-3-amine (15 g, 139 mmol, 1.00 equiv.) in tetrahydrofuran (400 mL). After stifling the solution for about 30 minutes, dimethyl carbonate (18.8 g, 209 mmol, 1.50 equiv.) was then added. The solution was stirred at ambient temperature for about 16 hours and then water (100 mL) was added. Following standard extractive workup with ethyl acetate (3×200 mL), the crude product was purified by re-crystallization from ethyl acetate/petroleum ether (1:1) to give the title product as a pale yellow solid (17 g; yield=74%). LC-MS: m/z=167 (M+H)+.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
74%

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